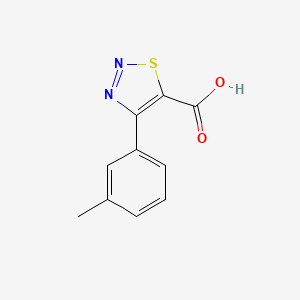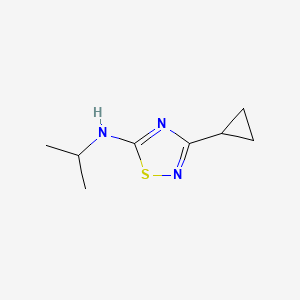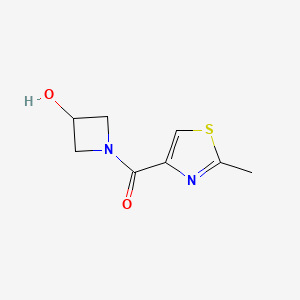![molecular formula C10H13ClN2 B1466561 1-[(2-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1491610-74-2](/img/structure/B1466561.png)
1-[(2-Chlorophenyl)methyl]azetidin-3-amine
説明
“1-[(2-Chlorophenyl)methyl]azetidin-3-amine” is a chemical compound . It is used in the synthesis of ketamine , a drug used in both veterinary and human medicine .
Synthesis Analysis
The synthesis of ketamine, which uses “1-[(2-Chlorophenyl)methyl]azetidin-3-amine”, has been done in five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ketamine from “1-[(2-Chlorophenyl)methyl]azetidin-3-amine” include a reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .科学的研究の応用
Azetidines and Their Reactivity
Azetidines, including derivatives such as 1-[(2-Chlorophenyl)methyl]azetidin-3-amine, are four-membered azaheterocycles known for their thermal stability and ease of handling. These compounds can undergo reactions with electrophiles and nucleophiles, leading to various useful products like amides, alkenes, and amines. Azetidines serve as precursors for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. They can be synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes. The versatility of azetidines makes them valuable in the synthesis of complex molecules, including β-lactams, which are critical in the development of antibacterial agents and other pharmacologically active compounds (Singh, D’hooghe, & Kimpe, 2008).
Azetidin-2-ones and Pharmacological Potential
Azetidin-2-ones, closely related to azetidines, have shown promise in pharmacological research. Novel azetidin-2-one derivatives synthesized from specific reactions have been explored for their anti-inflammatory activity, demonstrating significant results compared to standard drugs like indomethacin. This highlights the potential of azetidin-2-one derivatives in developing new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013). Moreover, azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their antidepressant and nootropic activities, suggesting the utility of the azetidinone skeleton in central nervous system (CNS) drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antibacterial and Antifungal Applications
The antibacterial and antifungal properties of azetidin-2-one derivatives have been a subject of research, indicating their potential as antimicrobial agents. A study focusing on novel benzimidazole derivatives incorporating azetidin-2-one demonstrated their efficacy against various microbial strains, suggesting a pathway for the development of new antimicrobial agents (Ansari & Lal, 2009). Similarly, the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have shown promising antibacterial and antifungal activities, further supporting their potential in antimicrobial drug development (Mistry & Desai, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQHRPNFRSQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)


![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)

